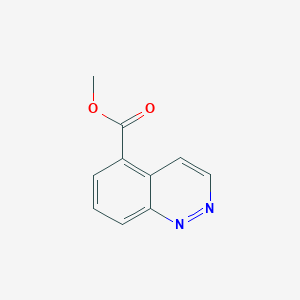

Methyl cinnoline-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl cinnoline-5-carboxylate |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-3-2-4-9-7(8)5-6-11-12-9/h2-6H,1H3 |

InChI Key |

IOPPQEDFLJSXAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CN=NC2=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl Cinnoline 5 Carboxylate

Functional Group Interconversions on the Cinnoline (B1195905) Core

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the modification of the molecule's properties and the creation of new derivatives.

The methyl ester group at the 5-position is a key site for chemical modification. It can undergo hydrolysis under either acidic or basic conditions to yield the corresponding cinnoline-5-carboxylic acid. ambeed.com

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as sulfuric or hydrochloric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and methanol.

Base-Catalyzed Hydrolysis (Saponification): A more common and often irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. This process yields the sodium salt of the carboxylic acid. Subsequent acidification is required to protonate the carboxylate and isolate the free cinnoline-5-carboxylic acid. The irreversibility of saponification is a significant advantage, as the carboxylate anion formed is resistant to reacting with the alcohol byproduct.

| Reaction | Reagents | Products | Key Features |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Cinnoline-5-carboxylic acid + Methanol | Reversible reaction |

| Base Hydrolysis | NaOH (aq) or KOH (aq) | Sodium cinnoline-5-carboxylate + Methanol | Irreversible; requires acidification for acid product |

Transesterification, the conversion of one ester to another, is also a potential reaction, particularly if the molecule is exposed to other alcohols in the presence of a catalyst. This highlights the lability of the ester group.

The two nitrogen atoms in the cinnoline ring are fundamental to its chemical character. They are basic and can be protonated or alkylated. The nitrogen atoms, particularly in their protonated state, strongly influence the regioselectivity of substitution reactions on the aromatic rings. In the synthesis of some cinnoline derivatives, the nitrogen atoms are involved in diazotization and subsequent cyclization steps. Furthermore, reactions such as alkylation can occur at the nitrogen atoms. For instance, related 4-oxo-1,4-dihydrocinnoline-3-carboxylates have been shown to undergo methylation at the N-1 position when treated with methyl iodide.

Beyond the ester group, other transformations can be envisioned on the cinnoline framework, based on studies of related derivatives. Synthetic routes for other cinnolines have involved the introduction of substituents which are then modified. For example, a common sequence involves halogenation of the ring, followed by a substitution reaction to introduce a cyano group, which can then be hydrolyzed to a carboxylic acid. Additionally, advanced catalytic methods, such as Ruthenium(II) or Iridium(III)-catalyzed C-H bond activation, have been used on related phthalazino[2,3-a]cinnoline systems to achieve annulation, building more complex polycyclic structures onto the core.

Electrophilic and Nucleophilic Aromatic Substitution on the Cinnoline System

The electron-deficient nature of the cinnoline ring system makes electrophilic aromatic substitution challenging while favoring nucleophilic aromatic substitution under certain conditions.

Nitration: Electrophilic nitration of the parent cinnoline molecule with mixed nitric and sulfuric acids is known to yield a mixture of 5-nitrocinnoline (B3350679) and 8-nitrocinnoline. This indicates that the 5- and 8-positions are the most susceptible to electrophilic attack. Kinetic studies have revealed that nitration proceeds through the protonated, cationic form of the cinnoline substrate. The presence of the deactivating ester group at the 5-position in methyl cinnoline-5-carboxylate would be expected to further deactivate the ring towards electrophilic attack and direct incoming electrophiles to other available positions, likely on the unsubstituted benzene (B151609) ring. Regioselective nitration can often be achieved by using directing groups or by introducing the nitro group prior to the final cyclization to form the cinnoline ring.

Halogenation: Halogenation represents another key electrophilic substitution. In some synthetic sequences for preparing substituted cinnolines, halogenation is a crucial step. For example, the diazotization of certain nitro-aminoacetophenones in hydrochloric acid has been shown to result in dichloro-4-hydroxycinnolines, where a nitro group is replaced by a chloro group before the cyclization occurs. The mechanism for the halogenation of more complex systems like quinoxalino[2,3-c]cinnolines is proposed to involve initial protonation at a nitrogen atom, followed by nucleophilic attack of the halide ion.

| Reaction | Position(s) of Attack (on parent Cinnoline) | Reactant/Conditions | Notes |

| Nitration | 5 and 8 | Mixed HNO₃/H₂SO₄ | Proceeds via the protonated cinnoline cation |

| Halogenation | Varies | HCl, HBr | Can involve complex mechanisms and substituent replacement |

The electron deficiency of the cinnoline ring makes it a candidate for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. This reaction pathway is the mirror opposite of electrophilic substitution, involving the attack of a nucleophile on the electron-poor aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the second nitrogen atom and the ester group in this compound, activates the ring for nucleophilic attack. For an SNAr reaction to occur on this compound itself, a leaving group (such as a halide) would need to be present on the ring, typically ortho or para to an activating group, to facilitate the stabilization of the anionic intermediate.

The cinnoline ring system, particularly when functionalized with an ester group like in this compound, is an active participant in various chemical transformations. These reactions can involve the rearrangement of the core heterocyclic structure or modifications through advanced organic reactions.

Ring Transformations and Rearrangement Processes Involving Cinnoline-5-carboxylates

The cinnoline nucleus can undergo significant structural changes, leading to different heterocyclic systems. A notable transformation is the reductive rearrangement into indoles. For instance, the treatment of methyl cinnoline-4-carboxylate with zinc dust in acetic acid results in nitrogen extrusion and ring contraction to form methyl indole-3-carboxylate. ijpcsonline.com This reaction proceeds through the initial reduction of the cinnoline to a 1,4-dihydrocinnoline (B8695256) intermediate, which subsequently rearranges. ijpcsonline.comthieme-connect.de It is anticipated that this compound would undergo a similar transformation, yielding a substituted indole (B1671886) derivative.

Degradation Pathways and Stability Assessments in Varying Conditions

The stability of the cinnoline core is a critical factor in its application. Cinnoline derivatives have demonstrated greater stability in aqueous solutions compared to other related heterocycles like N-benzoylindazoles. nih.govtandfonline.com However, the ring system is susceptible to degradation under harsh oxidative conditions. For example, treatment of 4-phenylcinnoline (B1297119) with hot aqueous potassium permanganate (B83412) leads to the cleavage of the benzene portion of the bicyclic system, yielding 5-phenylpyridazine-3,4-dicarboxylate. thieme-connect.de

Thermogravimetric analysis (TGA) of cinnoline derivatives shows a multi-step decomposition process. A pure cinnoline compound was observed to be stable up to an onset temperature of 156.3°C, with significant weight loss occurring at higher temperatures, indicating good thermal stability. rsc.org

Participation of this compound in Advanced Organic Reactions

The electronic nature of the cinnoline ring, influenced by the two adjacent nitrogen atoms and the carboxylate substituent, allows it to engage in a range of advanced organic reactions that are pivotal for the synthesis of complex molecules.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The cinnoline scaffold is a versatile participant in cycloaddition reactions, which are powerful methods for constructing five- and six-membered rings. wikipedia.org A key example is the copper-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) derivative of cinnoline to form cinnoline-1,2,3-triazole hybrids. researchgate.netresearchgate.net This reaction highlights how the cinnoline moiety can be functionalized to act as a component in "click chemistry."

Furthermore, the cinnoline system can be constructed via cycloaddition. An azo-Povarov reaction, which is a type of [4+2] cycloaddition, between N-carbonyl aryldiazenes and strained alkenes like trans-cyclooctene (B1233481), provides a direct route to fused cinnoline derivatives. rsc.org Azidocinnolines have also been shown to participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction. mdpi.com These examples underscore the capability of the cinnoline ring system, and by extension this compound, to participate in various cycloaddition strategies.

| Reaction Type | Cinnoline Derivative Role | Reactants | Key Product | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition (CuAAC) | Substrate | Cinnoline-azide, Terminal alkyne | Cinnoline-1,2,3-triazole hybrid | researchgate.net, researchgate.net |

| Azo-Povarov Reaction ([4+2] Cycloaddition) | Product | N-carbonyl aryldiazene, trans-Cyclooctene | Fused Cinnoline Derivative | rsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Substrate | Azidocinnoline, Diazacyclononyne | Triazole-fused Cinnoline | mdpi.com |

Metal-Mediated Coupling Reactions Beyond Initial Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The cinnoline scaffold can be elaborated using these powerful methods. For instance, Rh(III)-catalyzed C-H bond activation and annulation reactions have been employed to construct complex, fused polycyclic systems from simpler cinnoline precursors. acs.org

While many coupling reactions are used to synthesize the initial ring, they are also employed for further functionalization. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organic halide, has been used in the synthesis of benzo[c]cinnoline (B3424390) carboxylates, demonstrating the utility of this method on the cinnoline framework. libretexts.org It is expected that this compound, or a halogenated precursor, could similarly undergo various metal-mediated couplings to introduce diverse substituents onto the ring.

| Reaction Name | Catalyst/Metal | Transformation | Significance | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Rhodium (III) | Formation of fused polycyclic cinnoline systems | Advanced functionalization of the core structure | acs.org |

| Suzuki-Miyaura Coupling | Palladium (0) | Formation of C-C bonds (e.g., aryl-aryl) | Introduction of aryl substituents |

Reductive Transformations of the Cinnoline Core

The reduction of the cinnoline ring is a key transformation that can lead to either stable dihydro-derivatives or rearranged products. The precise outcome depends on the reducing agent and reaction conditions.

Formation of Dihydrocinnolines : The use of reducing agents like lithium aluminum hydride (LiAlH₄) or amalgamated zinc in aqueous acetic acid for short reaction times typically yields 1,4-dihydrocinnolines. thieme-connect.de

Reductive Rearrangement : As mentioned previously (Section 3.3.1), prolonged reaction with zinc in acetic acid can lead to the cleavage of the N-N bond and rearrangement to form an indole nucleus. ijpcsonline.com This transformation from a six-membered pyridazine (B1198779) ring to a five-membered pyrrole (B145914) ring within the fused system is a significant synthetic pathway. ijpcsonline.comthieme-connect.de

These reductive pathways highlight the ability to selectively modify the heterocyclic core of this compound, either by partial reduction to the dihydro-level or by a more profound rearrangement to a different heterocyclic scaffold.

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl Cinnoline 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like methyl cinnoline-5-carboxylate. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be established.

The structure of this compound contains several unique proton and carbon environments that would be distinguishable in ¹H and ¹³C NMR spectra. The cinnoline (B1195905) ring system, with its two adjacent nitrogen atoms, and the electron-withdrawing methyl ester group at the C-5 position significantly influence the electronic environment and thus the chemical shifts of the nearby nuclei. Protons and carbons on the pyridazine (B1198779) ring (N1-N2-C3-C4-C4a-C8a) and the benzene (B151609) ring (C5-C6-C7-C8-C8a-C4a) would exhibit characteristic signals. For instance, protons H-3 and H-4 are expected to be downfield due to their proximity to the nitrogen atoms, while H-6 would be deshielded by the adjacent ester group.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the predicted chemical shift ranges for the distinct nuclei in this compound, based on analogous structures and chemical shift theory.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3 | 8.8 - 9.2 | - |

| C-3 | - | 145 - 150 |

| H-4 | 7.8 - 8.2 | - |

| C-4 | - | 125 - 130 |

| C-4a | - | 128 - 132 |

| C-5 | - | 130 - 135 |

| H-6 | 8.0 - 8.4 | - |

| C-6 | - | 126 - 130 |

| H-7 | 7.6 - 7.9 | - |

| C-7 | - | 132 - 136 |

| H-8 | 7.9 - 8.3 | - |

| C-8 | - | 129 - 133 |

| C-8a | - | 148 - 152 |

| -COOCH₃ | 3.9 - 4.1 | 52 - 54 |

| -C OOCH₃ | - | 165 - 168 |

Note: Spectra are typically referenced to Tetramethylsilane (TMS) at δ = 0 ppm.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While one-dimensional NMR provides essential information, multi-dimensional techniques are crucial for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between adjacent aromatic protons, such as H-6 with H-7, and H-7 with H-8. This helps to piece together the spin systems within the benzene portion of the cinnoline core.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., H-3, H-4, H-6, H-7, H-8, and the methyl protons) to its corresponding carbon signal (C-3, C-4, C-6, C-7, C-8, and the methyl carbon).

A three-bond correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O), confirming the methyl ester functionality.

Correlations from H-4 and H-6 to the quaternary carbon C-5, unambiguously confirming the ester group's attachment point.

Correlations from H-3 to C-4a and C-8a, and from H-8 to C-4a and C-6, which would help to assign the quaternary carbons of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the H-4 and H-6 protons, which are in spatial proximity across the peri-positions of the molecule.

Conformational Analysis and Dynamic NMR Studies

For a relatively rigid aromatic system like this compound, significant conformational flexibility is not expected at room temperature. The ester group is the only potential site for rotational isomerism. Dynamic NMR studies, which involve recording spectra at variable temperatures, could be employed to investigate the rotational barrier around the C5-C(O)O-CH₃ single bonds. However, given the lack of significant steric hindrance around the ester group, it is anticipated that rotation would be rapid on the NMR timescale, resulting in sharp, averaged signals at typical measurement temperatures.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Identifying Key Moieties

IR spectroscopy is particularly effective at identifying polar functional groups. The spectrum of this compound would be dominated by a few key absorptions that confirm its structure.

Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Cinnoline Ring | 3050 - 3150 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl Ester (-OCH₃) | 2950 - 3000 | Weak |

| C=O Stretch (Ester) | -COOCH₃ | 1720 - 1740 | Strong, Sharp |

| C=N and C=C Stretches | Cinnoline Ring | 1500 - 1650 | Medium-Strong |

| C-O Stretch (Ester) | -C-O- | 1250 - 1300 | Strong |

The most diagnostic peak in the IR spectrum would be the strong, sharp carbonyl (C=O) stretch of the ester group, expected around 1720-1740 cm⁻¹. nih.gov The presence of strong bands in the 1250-1300 cm⁻¹ region (C-O stretching) and aromatic stretching bands (C=C, C=N) would further corroborate the structure. rroij.com

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the key features in the Raman spectrum would include:

Strong Aromatic Ring Vibrations: The symmetric "breathing" modes of the cinnoline ring system, typically occurring between 900-1200 cm⁻¹, would be prominent.

C=C and C=N Stretching: These vibrations in the 1500-1650 cm⁻¹ range would also be clearly visible.

Carbonyl (C=O) Stretch: The ester C=O stretch, while strong in the IR, would likely appear as a weaker band in the Raman spectrum around 1720-1740 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed in the 2900-3150 cm⁻¹ region.

Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present, confirming the ester and cinnoline moieties.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₀H₈N₂O₂.

The calculated monoisotopic mass for the neutral molecule is 188.0586 g/mol . In a typical ESI (Electrospray Ionization) HRMS experiment performed in positive ion mode, the molecule would be observed as the protonated molecular ion, [M+H]⁺.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₀H₈N₂O₂ | 188.0586 |

| [M+H]⁺ | C₁₀H₉N₂O₂ | 189.0664 |

| [M+Na]⁺ | C₁₀H₈N₂O₂Na | 211.0483 |

Observing a peak at m/z 189.0664 (or 211.0483 for the sodium adduct) with a mass accuracy within a few parts per million (ppm) of the calculated value would provide unequivocal confirmation of the compound's elemental composition.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule, offering further structural proof. The ester group and the stable cinnoline ring dictate the likely fragmentation pathways.

Predicted Major Fragments

| Proposed Fragment Ion | Neutral Loss | Fragment Formula | Predicted m/z |

| [M+H - •OCH₃]⁺ | Methoxy (B1213986) Radical | C₉H₆N₂O | 158.0498 |

| [M+H - CH₃OH]⁺ | Methanol | C₉H₅N₂O | 157.0423 |

| [M+H - •COOCH₃]⁺ | Carbomethoxy Radical | C₉H₈N₂ | 144.0682 |

| [C₇H₅N₂]⁺ | CO from [C₉H₅N₂O]⁺ | C₇H₅N₂ | 117.0447 |

The primary fragmentation would likely involve the loss of the methoxy radical (•OCH₃, 31 Da) or the entire carbomethoxy radical (•COOCH₃, 59 Da) from the protonated molecular ion, leading to significant fragment ions at m/z ≈ 158 and m/z ≈ 144, respectively. Subsequent loss of stable molecules like carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway for heterocyclic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

This section would have presented the ESI-MS data for this compound. Typically, for cinnoline derivatives, ESI-MS is employed to determine the accurate mass of the molecule and confirm its elemental composition. In the positive ion mode, cinnoline compounds readily form protonated molecules, [M+H]⁺. A data table would have been provided here, listing the calculated and observed mass-to-charge ratio (m/z) for the primary ions of this compound.

X-ray Crystallography for Solid-State Structural Determination

This section would have been dedicated to the single-crystal X-ray diffraction analysis of this compound, which provides the definitive three-dimensional structure of the molecule in the solid state.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the molecular geometry would have been presented. This would have included tables of selected bond lengths (e.g., C-C, C-N, N-N, C=O), bond angles, and crucial dihedral angles that define the planarity and conformation of the cinnoline ring system and the orientation of the methyl carboxylate substituent.

Intermolecular Interactions and Crystal Packing Motifs

This subsection would have described how molecules of this compound arrange themselves in the crystal lattice. An analysis of intermolecular forces, such as hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces, would have been discussed. These interactions are fundamental to understanding the physical properties of the compound, including its melting point and solubility. A table summarizing the key intermolecular contacts would have been included.

Without access to the specific experimental data for this compound, a scientifically rigorous and accurate article that adheres to the requested detailed structure cannot be produced.

Computational and Theoretical Investigations of Methyl Cinnoline 5 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and molecular structure of organic compounds. For methyl cinnoline-5-carboxylate, these methods can provide a detailed picture of its geometry, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the optimized molecular geometry of this compound can be determined. ajchem-a.com These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

The introduction of the methyl carboxylate group at the 5-position of the cinnoline (B1195905) ring is expected to influence the planarity and electronic distribution of the bicyclic system. DFT calculations can quantify these effects. Furthermore, electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can be computed. The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Cinnoline Derivatives

| Parameter | Predicted Value |

|---|---|

| C-N Bond Lengths (in ring) | ~1.33 - 1.38 Å |

| N=N Bond Length | ~1.26 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

Note: These are predicted values based on typical data for related heterocyclic compounds and may vary in an actual calculation for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The energy and distribution of these orbitals are crucial in determining a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is anticipated to be distributed primarily over the electron-rich cinnoline ring, while the LUMO would likely have significant contributions from the electron-withdrawing methyl carboxylate group and the nitrogen atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Computational studies on substituted cinnolines have shown that the nature and position of the substituent can significantly modulate the HOMO-LUMO gap. ajchem-a.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are estimations based on published data for similar aromatic nitrogen heterocycles and are subject to variation depending on the computational method and basis set used.

Computational methods can be employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR spectra of organic molecules. tsijournals.com

By calculating the isotropic magnetic shielding constants for each nucleus in this compound and referencing them against a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted chemical shifts can be invaluable for the structural elucidation of newly synthesized compounds and for assigning experimental spectra. While experimental data for the title compound is scarce, theoretical predictions for related quinoline (B57606) and cinnoline derivatives have shown good agreement with experimental values. tsijournals.comuncw.edu

Table 3: Predicted 1H NMR Chemical Shifts for the Cinnoline Ring Protons of this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 9.2 - 9.4 |

| H-4 | 8.2 - 8.4 |

| H-6 | 8.0 - 8.2 |

| H-7 | 7.8 - 8.0 |

Note: These are approximate chemical shift ranges based on data for the parent cinnoline and substituted derivatives. The actual values will be influenced by the methyl carboxylate group.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For any proposed reaction involving this compound, such as electrophilic substitution or nucleophilic attack, computational methods can be used to locate the transition state (TS) structure. computabio.commit.edu The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be employed to find these critical points on the potential energy surface.

Once the transition state is located, its energy can be calculated, allowing for the determination of the activation energy barrier for the reaction. This energy barrier is a key determinant of the reaction rate. By comparing the energy barriers for different possible reaction pathways, the most favorable mechanism can be identified. protheragen.ai

Beyond locating the transition state, computational chemistry allows for the mapping of the entire reaction pathway by performing an Intrinsic Reaction Coordinate (IRC) calculation. computabio.com An IRC calculation follows the path of steepest descent from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.

By combining the calculated activation energies with transition state theory, it is possible to predict the rate constants for elementary reaction steps. While obtaining highly accurate kinetic predictions can be challenging and computationally expensive, these calculations provide valuable qualitative and semi-quantitative insights into the reaction kinetics. For instance, they can help in understanding the regioselectivity of a reaction by comparing the activation barriers for substitution at different positions on the cinnoline ring.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and dynamic behavior of a molecule like this compound.

For this compound, an MD simulation would reveal the rotational freedom around the single bond connecting the carboxylate group to the cinnoline ring. This would help in understanding the preferred spatial orientation of the methyl carboxylate group relative to the bicyclic core. The simulation would be conducted in a simulated solvent environment, such as water, to mimic physiological conditions.

Detailed Research Findings from Analogous Systems:

While specific MD studies on this compound are lacking, research on related heterocyclic compounds like quinoline derivatives demonstrates the utility of this technique. For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving quinoline-based inhibitors. These studies analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamic stability of the ligand within the binding pocket. Such analyses, if applied to this compound in complex with a putative biological target, would elucidate its binding stability and the conformational changes it undergoes upon binding.

A hypothetical MD simulation of this compound could yield data on its conformational clusters. By grouping similar structures from the simulation trajectory, the most populated and thus energetically favorable conformations can be identified.

Table 1: Hypothetical Conformational Cluster Analysis of this compound from a 100 ns MD Simulation

| Cluster | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle (°)* |

| 1 | 45.2 | -58.3 | 35.4 |

| 2 | 28.1 | -56.9 | -40.1 |

| 3 | 15.7 | -55.2 | 175.8 |

| 4 | 11.0 | -54.8 | -178.2 |

Note: This table is illustrative and presents hypothetical data that could be generated from an MD simulation. The "Key Dihedral Angle" would refer to the torsion angle defining the orientation of the methyl carboxylate group relative to the cinnoline ring.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on Chemical Properties and Binding Modes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the chemical features that are important for their biological function.

A QSAR study on a series of cinnoline derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. The biological activity of the compounds would be determined experimentally, and then statistical methods would be used to build a model that correlates the descriptors with the observed activity.

Detailed Research Findings from Cinnoline Derivatives:

A notable example of a QSAR study on the cinnoline scaffold involves the investigation of cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors. nih.gov In this study, 3D-QSAR methods, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed to understand the structural requirements for potent BTK inhibition. nih.gov

The CoMFA and CoMSIA models generated contour maps that visualize the regions around the cinnoline scaffold where modifications would likely enhance or diminish biological activity. nih.gov For instance, the steric contour maps might indicate that bulky substituents at certain positions are favorable for activity, while the electrostatic maps could highlight regions where electron-donating or electron-withdrawing groups are preferred. nih.gov

These studies revealed that for the cinnoline-based BTK inhibitors, bulky substitutions at the R1 and R3 positions were preferred. nih.gov Furthermore, the introduction of hydrophilic and negative electrostatic substitutions at the R1 position was found to be important for improving the inhibitory activity. nih.gov Such findings provide valuable guidance for the rational design of new and more potent inhibitors based on the cinnoline scaffold.

If this compound were included in such a QSAR study, its molecular descriptors would be calculated and used to predict its activity based on the established model. The model could also shed light on its potential binding mode by identifying the key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its activity.

Table 2: Illustrative QSAR Model for a Series of Cinnoline Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Hydrophobicity) | 0.25 | Positive |

| Molecular Weight (Steric) | -0.12 | Negative |

| Dipole Moment (Electronic) | 0.45 | Positive |

| Number of H-bond Donors | 0.68 | Positive |

Note: This table represents a hypothetical QSAR equation where the activity is a linear combination of the descriptors. The coefficients indicate the direction and magnitude of the effect of each descriptor on the biological activity.

Applications in Advanced Organic Synthesis and Chemical Sciences

Methyl Cinnoline-5-carboxylate as a Building Block in Complex Molecule Synthesis

The cinnoline (B1195905) core is a significant structural motif, and various synthetic methods have been developed for its construction, including the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.org Modern methods often rely on advanced catalytic processes to build the cinnoline ring system.

While the cinnoline framework is of great interest to medicinal chemists for developing new therapeutic agents, specific, documented examples of this compound as a starting material or intermediate in multi-step organic transformations are not extensively detailed in readily available scientific literature. The focus has largely been on the synthesis of the cinnoline ring itself rather than the subsequent reactions of specific esters like the methyl 5-carboxylate derivative. nih.govijper.orgresearchgate.net

However, the functional groups present on this compound—the ester and the nitrogen-containing heterocyclic ring—provide clear pathways for its potential use. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it could participate in reduction reactions. The nitrogen atoms of the cinnoline ring can be quaternized or influence the reactivity of the aromatic system in substitution reactions.

The synthesis of polycyclic and fused-ring systems containing the cinnoline moiety is a key area of research, often achieved through transition-metal-catalyzed reactions. rsc.org For instance, rhodium-catalyzed dehydrogenative C–H/N–H functionalization has been successfully employed to construct complex fused systems like phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines. rsc.org Although these examples start from precursors other than this compound, they illustrate the reactivity of the cinnoline scaffold in building larger, more complex molecular architectures. A C-H functionalization approach, in principle, could be applied to a molecule like this compound to build additional rings onto its core structure.

Catalytic Roles of Cinnoline-Based Compounds

The inherent electronic properties of the cinnoline ring, particularly the presence of two nitrogen atoms, make its derivatives attractive for applications in catalysis, both as ligands for metal catalysts and potentially as organocatalysts.

The nitrogen atoms in the cinnoline ring possess lone pairs of electrons, making them potential coordination sites for transition metals. This allows cinnoline derivatives to function as ligands in transition metal catalysis. Heterocyclic compounds containing nitrogen, such as the related quinolines, have been shown to form catalytically active complexes with metals like copper for oxidation reactions. mdpi.com

The synthesis of cinnolines often involves transition metal catalysts, highlighting the strong interaction between these metals and the cinnoline core. rsc.org Rhodium and ruthenium catalysts, for example, have been utilized in cascade reactions to build complex cinnoline structures. rsc.org This affinity suggests that specifically designed cinnoline derivatives could serve as effective ligands, influencing the reactivity and selectivity of metal centers in a variety of catalytic transformations.

The table below summarizes examples of transition metal catalysts used in the synthesis of complex cinnoline derivatives, illustrating the compatibility of the cinnoline scaffold with these metals.

| Catalyst System | Reaction Type | Product | Reference |

| Rhodium (III) catalyst | Dehydrogenative C–H/N–H Functionalization | Phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines | rsc.org |

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field. While the use of cinnoline derivatives as organocatalysts is not yet widely established, related methodologies have been applied to their synthesis. A notable example is the one-pot, two-step electrosynthesis of cinnolines from ortho-alkynyl acetophenones and sulfonyl hydrazides, which is facilitated by an organic catalyst, 4-(10H-phenothiazin-10-yl)benzonitrile. acs.org In this process, the organocatalyst was essential for achieving a high yield, as the reaction was ineffective in its absence. acs.org This demonstrates that while cinnolines are the target molecule, the principles of organocatalysis are relevant to their production. Further research may explore the inherent catalytic activity of chiral cinnoline derivatives themselves.

Material Science Applications of Cinnoline Derivatives

The rigid, aromatic structure of the cinnoline ring system imparts interesting photophysical properties to its derivatives, making them candidates for applications in materials science. Research has shown that certain complex, fused cinnoline derivatives exhibit strong fluorescence. rsc.org

For example, phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines display significant fluorescence in both solid and aggregated states, which has been leveraged for their use in cell imaging. rsc.org The inherent luminescent properties of the cinnoline core suggest its potential for broader applications in organic electronics. Isomeric structures like quinoxalines and related heterocycles such as quinolines are already used as emitters in Organic Light-Emitting Diodes (OLEDs). The properties of these cinnoline derivatives make them promising candidates for similar roles as functional organic materials.

The table below highlights key findings related to the material properties of advanced cinnoline derivatives.

| Cinnoline Derivative Class | Property | Potential Application | Reference |

| Phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines | Prominent fluorescence in solid and aggregated states | Cell imaging | rsc.org |

Supramolecular Chemistry and Self-Assembly

The cinnoline nucleus, with its nitrogen atoms acting as hydrogen bond acceptors and the potential for π-π stacking interactions, is a candidate for the design of supramolecular assemblies. The positioning of the methoxycarbonyl group at the 5-position of the cinnoline ring in this compound could influence the directionality and strength of these non-covalent interactions. This controlled self-assembly is fundamental to the development of molecular cages, liquid crystals, and other organized nanostructures. While specific examples involving this compound are not detailed in current literature, the principles of supramolecular chemistry suggest its potential utility in this field.

Optoelectronic Properties and Potential in Functional Materials

Cinnoline derivatives have been investigated for their applications in organic electronics. For instance, benzo[c]cinnoline (B3424390) has been utilized as a building block for organic molecular materials, leveraging π-π stacking for electronic applications. Furthermore, some cinnoline-containing polymers, specifically poly(arylene ethynylene)s, have demonstrated fluorescence properties that are sensitive to the presence of metal ions like palladium(II), suggesting their potential as chemical sensors. The electronic properties of the cinnoline ring, which can be tuned by the introduction of substituents like the carboxylate group, are central to these applications. The specific impact of the methyl ester at the 5-position on the optoelectronic properties of the cinnoline core remains an area for further investigation.

Pre-Clinical Chemical Biology and Medicinal Chemistry (Focus on Scaffold Design and Mechanism, not Clinical Outcomes)

The cinnoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The functionalization of the cinnoline ring allows for the fine-tuning of a molecule's properties to interact with specific biological targets.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Design of Novel Cinnoline-Based Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological processes. The cinnoline scaffold can serve as a core structure for the development of such probes. By attaching reporter groups (e.g., fluorescent tags) or reactive moieties to the cinnoline ring, researchers can design molecules to visualize, identify, and characterize biological targets. The carboxylate group in this compound offers a convenient handle for chemical modification, allowing for the attachment of various functionalities to create targeted chemical probes.

Enzyme Inhibition Mechanisms and Ligand Binding Modes (e.g., Human Neutrophil Elastase Inhibitors)

Cinnoline derivatives have been explored as inhibitors of various enzymes. Understanding the mechanism of inhibition and the specific binding interactions between the cinnoline-based ligand and the enzyme's active site is fundamental to rational drug design. While there is no specific information linking this compound to the inhibition of human neutrophil elastase, the general principles of enzyme inhibition would apply. The cinnoline core would serve as the primary scaffold for positioning key interacting groups within the enzyme's active site, with the methyl carboxylate group potentially forming hydrogen bonds or other interactions to enhance binding affinity and selectivity.

Future Research Directions in Cinnoline 5 Carboxylate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that should be reflected in the synthesis of cinnoline (B1195905) derivatives. ijpsjournal.comzenodo.orgresearchgate.net Future research should prioritize the development of sustainable and green synthetic routes to methyl cinnoline-5-carboxylate and related compounds. This involves moving away from traditional methods that often rely on harsh reagents and organic solvents.

Key areas of focus should include:

Catalytic Systems: Exploring novel catalysts, such as earth-abundant metals or organocatalysts, to replace stoichiometric and often toxic reagents.

Alternative Solvents: Investigating the use of greener solvents like water, supercritical fluids, or bio-based solvents to minimize the environmental impact.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

By embracing the principles of green chemistry, the synthesis of cinnoline-5-carboxylates can become more economical and environmentally responsible.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

A deeper understanding of the inherent reactivity of the cinnoline-5-carboxylate scaffold is crucial for the development of novel molecular architectures. Future studies should aim to uncover new reactivity patterns and unprecedented chemical transformations.

Potential areas for exploration include:

C-H Functionalization: Developing methods for the direct functionalization of C-H bonds on the cinnoline ring, which would provide a more efficient way to introduce molecular diversity.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening and rearrangement reactions of the cinnoline core to access unique and complex heterocyclic systems.

Photoredox and Electrochemical Methods: Utilizing photoredox catalysis and electrochemical synthesis to enable previously inaccessible transformations under mild conditions.

The discovery of such novel reactivity will not only expand the chemical space around the cinnoline-5-carboxylate core but also provide tools for the synthesis of complex molecules with potentially interesting biological properties.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

To fully comprehend the behavior of this compound and its derivatives, particularly in biological systems, advanced spectroscopic techniques are indispensable. Future research should leverage these techniques to study dynamic processes and transient intermediates.

| Spectroscopic Technique | Application in Cinnoline-5-carboxylate Research |

| Time-resolved Spectroscopy | Elucidating the kinetics and mechanisms of photochemical and photophysical processes. |

| 2D NMR Techniques | Providing detailed structural information and insights into intermolecular interactions. |

| In-situ Spectroscopy | Monitoring reactions in real-time to identify transient intermediates and optimize reaction conditions. |

| Chiroptical Spectroscopy | Characterizing the stereochemistry of chiral cinnoline derivatives. |

These advanced methods will provide a more complete picture of the structural and dynamic properties of these molecules, which is essential for understanding their function.

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is a powerful tool for the rational design of new molecules with desired properties. Future research on cinnoline-5-carboxylates should fully integrate these approaches.

This integrated strategy can be applied to:

Predicting Reactivity: Using computational chemistry to predict the most likely sites of reaction and to design experiments to test these predictions.

Understanding Reaction Mechanisms: Elucidating complex reaction mechanisms through a combination of theoretical calculations and experimental validation.

Designing Novel Derivatives: In silico screening of virtual libraries of cinnoline-5-carboxylate derivatives to identify candidates with enhanced biological activity or improved physicochemical properties.

Interpreting Spectroscopic Data: Aiding in the interpretation of complex spectroscopic data through theoretical simulations.

By combining the predictive power of computational chemistry with the rigor of experimental validation, the discovery and development of new cinnoline-based compounds can be significantly accelerated.

Discovery of New Applications in Synthetic Methodology and Chemical Biology

While cinnoline derivatives have shown promise in medicinal chemistry, their potential applications in other areas of chemical science remain largely unexplored. ijariit.com Future research should aim to discover new applications for this compound and its analogues in synthetic methodology and chemical biology.

Potential new applications include:

Organocatalysis: Investigating the use of chiral cinnoline derivatives as organocatalysts for asymmetric synthesis.

Chemical Probes: Developing fluorescently labeled cinnoline-5-carboxylates as chemical probes to study biological processes.

Functional Materials: Exploring the potential of cinnoline-based polymers and materials with interesting electronic or optical properties.

Bioconjugation: Utilizing the reactivity of the cinnoline scaffold for the development of novel bioconjugation strategies.

The exploration of these new frontiers will undoubtedly broaden the impact of cinnoline chemistry and lead to the development of innovative solutions to challenges in various scientific disciplines.

Q & A

Q. Q1. What are the standard synthetic routes for preparing methyl cinnoline-5-carboxylate, and what methodological considerations are critical for optimizing yield?

A1. this compound synthesis typically involves esterification of cinnoline-5-carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄) or via coupling agents like DCC (dicyclohexylcarbodiimide). Key considerations:

- Reagent purity : Impurities in starting materials (e.g., cinnoline derivatives) can lead to side reactions, reducing yield .

- Temperature control : Excess heat may decompose the carboxylate intermediate; reflux conditions must be carefully monitored .

- Workup : Neutralization and extraction steps require pH adjustment to isolate the ester product efficiently. Validate purity via TLC or HPLC before crystallization.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

A2. Use a combination of:

- ¹H/¹³C NMR : Assign peaks by comparing to analogous cinnoline esters (e.g., methyl quinoline-5-carboxylate, C₁₁H₉NO₂) . The ester carbonyl (C=O) typically appears at ~165-170 ppm in ¹³C NMR.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₁H₈N₂O₂ (theoretical MW: 200.18 g/mol). Fragmentation patterns should align with cinnoline ring cleavage .

- IR spectroscopy : Look for ester C=O stretches (~1720 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹). Cross-validate with computational simulations (e.g., DFT) to resolve ambiguities .

Q. Q3. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

A3. Stability studies should assess:

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis.

- Light sensitivity : Protect from UV exposure using amber vials, as cinnoline derivatives are prone to photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers. Monitor degradation via periodic HPLC analysis (e.g., peak area reduction >5% indicates instability).

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

A4. Follow a systematic approach:

Meta-analysis : Aggregate data from peer-reviewed studies (use databases like PubMed, Scopus) and apply heterogeneity tests (e.g., I² statistic) to identify outliers .

Experimental replication : Reproduce assays under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).

Confounding variables : Control for solvent effects (DMSO vs. ethanol) and batch-to-batch compound purity variations . Document all parameters in supplementary materials for transparency.

Q. Q5. What computational strategies are recommended for predicting the reactivity of this compound in novel catalytic systems?

A5. Combine:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the cinnoline ring.

- Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

- Machine learning : Train models on existing cinnoline derivative datasets to forecast regioselectivity in substitution reactions .

Q. Q6. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?

A6. Implement a factorial design:

- Variable selection : Modify substituents at positions 3, 6, and 8 of the cinnoline ring while keeping the 5-carboxylate group constant.

- Biological assays : Test analogs against a panel of targets (e.g., antimicrobial, anticancer) using dose-response curves.

- Data analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity. Publish raw data in open repositories for reproducibility .

Methodological Best Practices

Q. Q7. What strategies ensure rigorous literature reviews when studying under-researched compounds like this compound?

A7. Leverage:

- Federated search tools : Use platforms like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "(cinnoline AND carboxylate) NOT patent") to exclude non-academic sources .

- Citation tracking : Follow references in foundational papers (e.g., early synthesis studies) to identify niche applications.

- Grey literature : Include preprints (arXiv, bioRxiv) and conference proceedings, but critically assess validity via peer-review standards .

Q. Q8. How should researchers address discrepancies between experimental and computational data for this compound?

A8.

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., NMR integration errors).

- Sensitivity testing : Vary input conditions (solvent models, temperature) in simulations to match empirical observations.

- Collaborative validation : Share datasets with independent labs for cross-verification .

Data Presentation Guidelines

Q. Q9. What are the journal-specific requirements for presenting this compound data in figures and tables?

A9. Adhere to:

- Chemical graphics : Use ChemDraw for structures; avoid overcrowding figures with multiple analogs (limit to 2–3 per graphic) .

- Table formatting : Include columns for compound ID, molecular formula, yield (%), and biological activity (e.g., IC₅₀ ± SEM). Cite source data for non-original content .

- Color schemes : Differentiate experimental groups using colorblind-friendly palettes (e.g., viridis) in dose-response plots .

Ethical and Reproducibility Considerations

Q. Q10. How can researchers ensure ethical compliance and reproducibility in studies involving this compound?

A10.

- Data transparency : Deposit synthetic protocols, spectral data, and assay results in FAIR-aligned repositories (e.g., Zenodo, ChEMBL).

- Ethical review : For biological studies, obtain approval from institutional review boards (IRBs) for animal/human cell use.

- Reagent validation : Use certified reference materials (CRMs) and report batch numbers for commercial reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.